2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a dibenzo[b,f][1,4]oxazepin core, a heterocyclic structure known for its pharmacological relevance. The molecule is characterized by a pentamethyl-substituted benzenesulfonamide group linked to the 2-position of the oxazepine ring. The 10-methyl-11-oxo moiety on the oxazepine core introduces a ketone functional group, which may influence hydrogen-bonding interactions and metabolic stability.
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-14-15(2)17(4)24(18(5)16(14)3)32(29,30)26-19-11-12-22-20(13-19)25(28)27(6)21-9-7-8-10-23(21)31-22/h7-13,26H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLUYDNIHBWIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3,4,5,6-Pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's structure features a sulfonamide group attached to a dibenzo[b,f][1,4]oxazepine moiety. The presence of multiple methyl groups contributes to its lipophilicity and may influence its biological interactions. The molecular formula is .
Biological Activity Overview
The biological activities of this compound have been investigated in several contexts:
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, studies on oxazinyl flavonoids demonstrated moderate to excellent antiviral activities against the Tobacco Mosaic Virus (TMV), suggesting that related compounds may possess similar mechanisms of action .
Antifungal Activity
The antifungal potential of structurally analogous compounds has also been documented. Certain oxazinyl flavonoids showed broad-spectrum fungicidal activities against various plant pathogens . This suggests that this compound could similarly inhibit fungal growth.
Neuroprotective Effects
The neuroprotective properties of sulfonamide derivatives have been highlighted in patents and research articles. Compounds featuring dibenzo[b,f][1,4]oxazepine structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antiviral Screening : A study focusing on the antiviral efficacy of flavonoid derivatives reported that compounds with similar oxazepine structures displayed significant inhibition rates against TMV at concentrations as low as 50 μg/mL .
- Fungal Inhibition : Another study assessed the antifungal activity of various synthesized oxazinyl compounds against six plant pathogenic fungi. Results indicated inhibition rates exceeding 90% for some derivatives .
- Neuroprotection : Research into neuroprotective agents has identified sulfonamide derivatives as potential candidates for treating neurodegenerative diseases due to their ability to modulate neuroinflammatory responses .
Data Tables
| Activity Type | Compound | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| Antiviral | Oxazinyl flavonoid 6n | 63 (Inactivation) | 500 |
| Antifungal | Compound 6h | 91 | 50 |
| Neuroprotection | Sulfonamide derivative | Significant effect observed | N/A |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs share the dibenzo[b,f][1,4]oxazepin scaffold but differ in substituents on the sulfonamide benzene ring or the oxazepine core. Below is a comparative analysis:
Substituent Variations and Structural Analogues
Structural-Activity Relationship (SAR) Insights
- Oxazepine Core Modifications: Ethyl substitution () vs.
- Sulfonamide vs. Benzamide : Sulfonamide groups generally enhance hydrogen-bonding capacity compared to benzamide, influencing target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
